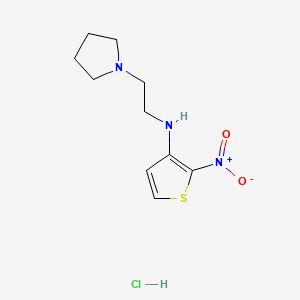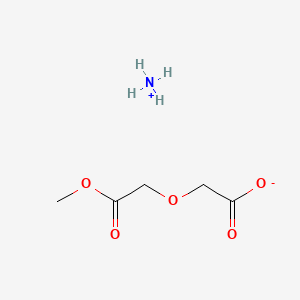
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt is a chemical compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of an acetic acid moiety linked to a carboxymethoxy group, with a 1-methyl ester and an ammonium salt. It is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The resulting ester is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is conducted in a series of reactors to achieve high yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Hydrolysis: Acetic acid and methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and carboxylic acids.
Biology: Employed in biochemical assays to study enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer and stabilizer.
Wirkmechanismus
The mechanism of action of acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, undergoing hydrolysis to release acetic acid and methanol. The released acetic acid can then participate in metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (carboxymethoxy)-, ethyl ester, ammonium salt
- Acetic acid, (carboxymethoxy)-, propyl ester, ammonium salt
- Acetic acid, (carboxymethoxy)-, butyl ester, ammonium salt
Uniqueness
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt is unique due to its specific ester and ammonium salt configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63449-56-9 |
|---|---|
Molekularformel |
C5H11NO5 |
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
azanium;2-(2-methoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C5H8O5.H3N/c1-9-5(8)3-10-2-4(6)7;/h2-3H2,1H3,(H,6,7);1H3 |
InChI-Schlüssel |
PCGSSWWXZCEXJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COCC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


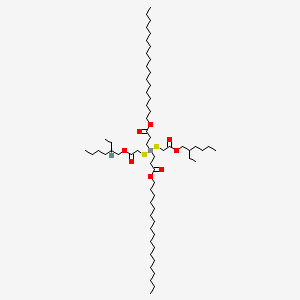
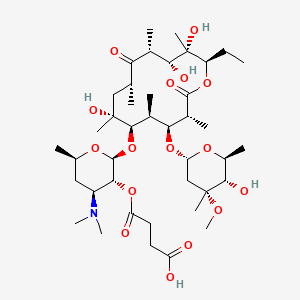
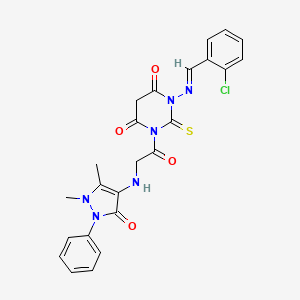



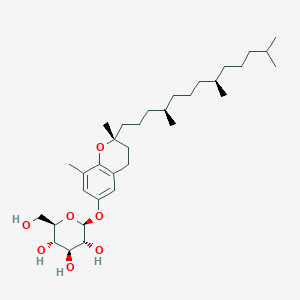
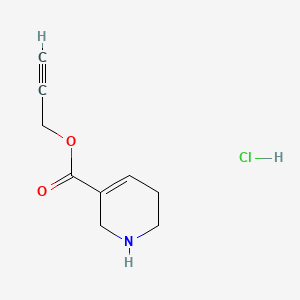

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)


